2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methylpyrazol ring, and a phenol moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the phenol moiety: The phenol group can be introduced through electrophilic aromatic substitution reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield amines.
Scientific Research Applications
2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes and receptors. The phenol moiety can participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol
- **2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrobromide
- **2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydroiodide
Uniqueness
The hydrochloride salt of 2-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol is unique due to its enhanced solubility in water, which can improve its bioavailability and ease of handling in various applications. Additionally, the presence of the fluoroethyl group can impart specific chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H17ClFN3O |
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Molecular Weight |
285.74 g/mol |
IUPAC Name |
2-[[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H16FN3O.ClH/c1-10-8-16-17(7-6-14)13(10)15-9-11-4-2-3-5-12(11)18;/h2-5,8,15,18H,6-7,9H2,1H3;1H |
InChI Key |
HZYBGXKEUSYERW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2O.Cl |
Origin of Product |
United States |
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